6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene

Catalog No.
S8478624
CAS No.
M.F
C48H40Br4O8
M. Wt
1064.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-...

Product Name

6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene

IUPAC Name

6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene

Molecular Formula

C48H40Br4O8

Molecular Weight

1064.4 g/mol

InChI

InChI=1S/2C24H20Br2O4/c2*1-27-13-29-21-9-3-15-11-17(25)5-7-19(15)23(21)24-20-8-6-18(26)12-16(20)4-10-22(24)30-14-28-2/h2*3-12H,13-14H2,1-2H3

InChI Key

UDHWYYNZKCBCOP-UHFFFAOYSA-N

SMILES

COCOC1=C(C2=C(C=C1)C=C(C=C2)Br)C3=C(C=CC4=C3C=CC(=C4)Br)OCOC.COCOC1=C(C2=C(C=C1)C=C(C=C2)Br)C3=C(C=CC4=C3C=CC(=C4)Br)OCOC

Canonical SMILES

COCOC1=C(C2=C(C=C1)C=C(C=C2)Br)C3=C(C=CC4=C3C=CC(=C4)Br)OCOC.COCOC1=C(C2=C(C=C1)C=C(C=C2)Br)C3=C(C=CC4=C3C=CC(=C4)Br)OCOC

6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene is a complex organic compound characterized by its unique structure, which features multiple bromine and methoxymethoxy substituents on naphthalene rings. Its molecular formula is C18H16Br2O4C_{18}H_{16}Br_2O_4 and it has a molecular weight of approximately 404.13 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.

Typical of aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The presence of bromine atoms makes it susceptible to further substitution reactions, allowing for the introduction of additional functional groups.
  • Nucleophilic Substitution: The methoxymethoxy groups can undergo nucleophilic attack, leading to the formation of derivatives with varied functionalities.
  • Cross-Coupling Reactions: The bromine atoms can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential in building more complex molecules.

While specific biological activity data for this compound may be limited, compounds with similar structures often exhibit significant pharmacological properties. For instance, naphthalene derivatives are known for their potential anti-inflammatory, antimicrobial, and anticancer activities. The presence of bromine and methoxymethoxy groups may enhance these biological properties by influencing the compound's interaction with biological targets.

The synthesis of 6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene can be achieved through several methods:

  • Bromination of Naphthalene Derivatives: Starting from naphthalene or its derivatives, bromination can be performed using bromine in a suitable solvent under controlled conditions to introduce bromine substituents.
  • Methoxymethylation: The introduction of methoxymethoxy groups can be accomplished via alkylation reactions using methoxymethyl chloride or similar reagents in the presence of a base.
  • Coupling Reactions: Utilizing palladium-catalyzed coupling methods can facilitate the formation of the final product from appropriate precursors.

The compound holds promise in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds or pharmaceuticals.
  • Material Science: Due to its unique structural features, it could be explored for applications in organic electronics or as a dye.
  • Research: It may be used in studies investigating the effects of structural modifications on biological activity.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Potential areas of investigation include:

  • Binding Affinity Studies: Assessing how well the compound binds to specific receptors or enzymes.
  • Toxicological Evaluations: Understanding any adverse effects or toxicity associated with the compound.
  • Metabolic Studies: Investigating how the compound is metabolized within biological systems and its resultant pharmacokinetics.

Several compounds share structural similarities with 6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Bromo-6-methoxynaphthaleneC11H9BrOC_{11}H_{9}BrOLacks multiple bromination; simpler structure.
Methyl 6-bromo-2-naphthoateC12H9BrO2C_{12}H_{9}BrO_2Used in synthesizing retinoids; simpler ester functionality.
1-Bromo-2-(methoxymethoxy)naphthaleneC12H11BrO2C_{12}H_{11}BrO_2Contains a single bromine atom; different positioning of methoxymethoxy group.

These compounds highlight the uniqueness of 6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene due to its dual bromination and complex substituents, which may confer distinct chemical and biological properties compared to simpler analogs.

Hydrogen Bond Acceptor Count

8

Exact Mass

1063.94157 g/mol

Monoisotopic Mass

1059.94567 g/mol

Heavy Atom Count

60

Dates

Last modified: 01-05-2024

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